molecular formula C18H18Cl2N2O3 B11953229 Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride

Katalognummer: B11953229
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: QJNPKKAAGARRLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoindole core.

    Formation of the Final Product: The final step involves the reaction of the intermediate with methyl 2-aminoacetate hydrochloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the isoindole moiety.

    Reduction: Reduction reactions can occur, especially at the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Wissenschaftliche Forschungsanwendungen

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: This compound shares a similar structure but lacks the isoindole moiety.

    Methyl 2-((1-(4-chlorophenyl)-1H-isoindol-3-yl)amino)acetate hydrochloride: Similar but without the methoxy group.

Uniqueness

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is unique due to the presence of both the methoxy group and the isoindole moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from similar compounds.

Eigenschaften

Molekularformel

C18H18Cl2N2O3

Molekulargewicht

381.2 g/mol

IUPAC-Name

methyl 2-[[3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-ylidene]amino]acetate;hydrochloride

InChI

InChI=1S/C18H17ClN2O3.ClH/c1-23-16(22)11-20-17-14-5-3-4-6-15(14)18(21-17,24-2)12-7-9-13(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21);1H

InChI-Schlüssel

QJNPKKAAGARRLW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN=C1C2=CC=CC=C2C(N1)(C3=CC=C(C=C3)Cl)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.